2-(3,5-Dimethylphenoxy)ethanamine
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Overview
Description
2-(3,5-Dimethylphenoxy)ethanamine is an organic compound with the molecular formula C10H15NO. It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to an ethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenoxy)ethanamine typically involves the reaction of 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then converted to this compound through a reductive amination process using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: 3,5-Dimethylbenzaldehyde or 3,5-dimethylbenzoic acid.
Reduction: 2-(3,5-Dimethylphenoxy)ethanol or 2-(3,5-dimethylphenyl)ethanamine.
Substitution: Various substituted phenoxyethanamines depending on the substituent introduced.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group can facilitate binding to hydrophobic pockets, while the ethanamine moiety can form hydrogen bonds or ionic interactions with target sites. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
- 2-(2,6-Dimethylphenoxy)ethanamine
- 2-(2-Methylphenoxy)ethanamine
- Methyl 2-(3,5-dimethylphenoxy)propanoate
- 2-(2,5-Difluorophenyl)ethanamine
Comparison: 2-(3,5-Dimethylphenoxy)ethanamine is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications .
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZYMKIVDOTPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364633 |
Source
|
Record name | 2-(3,5-dimethylphenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26646-46-8 |
Source
|
Record name | 2-(3,5-dimethylphenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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